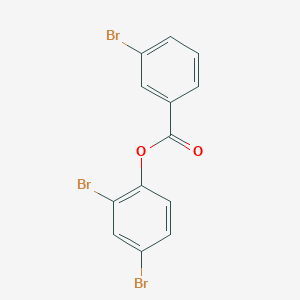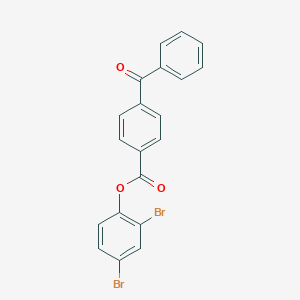![molecular formula C17H21NO3 B375749 6,7-Dimethoxy-2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 132242-33-2](/img/structure/B375749.png)
6,7-Dimethoxy-2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry . This compound features a unique structure with methoxy groups at positions 6 and 7, a furan ring, and a dihydroisoquinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenethylamine with 5-methylfurfural under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinoline core. This interaction can modulate biochemical pathways involved in cell signaling, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the furan ring.
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with a methyl group instead of the furan ring.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the furan ring and the methyl group.
Uniqueness
The presence of the 5-methylfuran-2-yl group in 6,7-Dimethoxy-2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline imparts unique chemical properties and potential biological activities that are not observed in its simpler analogs .
Propiedades
Número CAS |
132242-33-2 |
|---|---|
Fórmula molecular |
C17H21NO3 |
Peso molecular |
287.35g/mol |
Nombre IUPAC |
6,7-dimethoxy-2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H21NO3/c1-12-4-5-15(21-12)11-18-7-6-13-8-16(19-2)17(20-3)9-14(13)10-18/h4-5,8-9H,6-7,10-11H2,1-3H3 |
Clave InChI |
DUDCONSCZAQBCP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
SMILES canónico |
CC1=CC=C(O1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B375668.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B375671.png)


![4-{[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]methyl}morpholine](/img/structure/B375676.png)



![3,3'-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide]](/img/structure/B375685.png)

![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B375687.png)

